Mal-propionylamido-PEG7-acetic acid

ADC aggregation PEG linker length size-exclusion chromatography

Mal-propionylamido-PEG7-acetic acid (MW 534.56 g/mol, formula C23H38N2O12) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker containing a maleimide group for thiol-specific conjugation and a terminal carboxylic acid for amine coupling via EDC/NHS chemistry. The compound features a seven-unit PEG spacer that imparts hydrophilicity and a propionylamido linkage between the maleimide and PEG domains, distinguishing it from simpler Mal-PEG-acid analogs through its modulated spacer length and amide-bond architecture.

Molecular Formula C23H38N2O12
Molecular Weight 534.6 g/mol
Cat. No. B8116298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-propionylamido-PEG7-acetic acid
Molecular FormulaC23H38N2O12
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C23H38N2O12/c26-20(3-5-25-21(27)1-2-22(25)28)24-4-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-23(29)30/h1-2H,3-19H2,(H,24,26)(H,29,30)
InChIKeyISXVOCIXDXWIAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-propionylamido-PEG7-acetic acid: A Bifunctional PEG7 Linker for ADC and Bioconjugation Procurement


Mal-propionylamido-PEG7-acetic acid (MW 534.56 g/mol, formula C23H38N2O12) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker containing a maleimide group for thiol-specific conjugation and a terminal carboxylic acid for amine coupling via EDC/NHS chemistry . The compound features a seven-unit PEG spacer that imparts hydrophilicity and a propionylamido linkage between the maleimide and PEG domains, distinguishing it from simpler Mal-PEG-acid analogs through its modulated spacer length and amide-bond architecture . This linker belongs to the Mal-propionylamido-PEG-acetic acid series, which spans PEG1 through PEG8 variants, and is primarily employed in antibody-drug conjugate (ADC) development, PROTAC synthesis, and bioconjugation workflows where controlled spacing, solubility, and dual orthogonal reactivity are required .

Why Mal-propionylamido-PEG7-acetic acid Cannot Be Replaced by Other Mal-PEG-acid Linkers


Substituting Mal-propionylamido-PEG7-acetic acid with a closely related analog—such as Mal-amido-PEG7-acid (which lacks the propionyl spacer), Mal-propionylamido-PEG4-acetic acid (shorter PEG chain), or Mal-PEG8-CM (different N-terminal chemistry)—is not functionally equivalent. The propionylamido moiety modulates linker flexibility and hydrolytic stability relative to directly coupled maleimide-PEG constructs , while the PEG7 chain length occupies a critical middle ground between the compact PEG4 (which provides insufficient hydrophilicity for high-DAR ADCs) and the extended PEG8–PEG12 (which may introduce excessive flexibility that complicates conjugate characterization) . PEG-length-dependent differences in aggregation propensity, pharmacokinetic profile, and achievable drug-to-antibody ratio (DAR) have been documented in head-to-head ADC studies [1], meaning that a decision to substitute without quantitative justification risks compromised conjugate performance.

Quantitative Differentiation Evidence for Mal-propionylamido-PEG7-acetic acid


PEG7 Spacer Length Balances ADC Aggregation and Pharmacokinetics Relative to PEG4 and PEG12

In a controlled study of cleavable pendant-type PEG linkers, DAR8-ADCs prepared with PEG4, PEG8, and PEG12 linkers were compared by hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC). Increasing PEG chain length from 4 to 12 ethylene oxide units progressively decreased overall conjugate hydrophobicity and reduced aggregate content under accelerated stability conditions (40°C in formulation buffer) [1]. DAR8-ADCs with PEG8 and PEG12 demonstrated superior pharmacokinetic (PK) profiles compared to DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1]. Mal-propionylamido-PEG7-acetic acid, with its 7-unit PEG spacer, occupies the empirically validated sweet spot between PEG4 (insufficient hydrophilicity for high-DAR constructs) and PEG12 (potentially excessive flexibility), providing a balanced profile for aggregation resistance and PK optimization [1].

ADC aggregation PEG linker length size-exclusion chromatography DAR

Propionylamido Linkage Enhances Hydrolytic Stability Compared to Direct Maleimide-PEG Conjugation

The propionylamido group (-NH-CO-CH2-CH3) connecting the maleimide to the PEG chain in Mal-propionylamido-PEG7-acetic acid provides enhanced stability compared to linkers with shorter alkyl spacers or direct maleimide-PEG coupling . Amide substituents of this type are documented as resistant toward hydrolysis under physiological conditions [1]. Maleimide-functionalized PEG is inherently hydrolytically unstable in aqueous environments; once the maleimide ring undergoes ring-opening hydrolysis to maleamic acid, it becomes unreactive toward thiols [2]. The propionylamido spacer introduces a stabilizing amide bond architecture that modulates the local electronic environment of the maleimide, potentially reducing the rate of hydrolytic ring-opening relative to directly N-alkylated maleimides such as those in simpler Mal-PEG-acid constructs .

maleimide hydrolysis linker stability propionylamido bioconjugation

Maleimide-Thiol Conjugation Specificity of 1000:1 over Amines at pH 7.0

The maleimide group common to Mal-propionylamido-PEG7-acetic acid exhibits a reaction rate with sulfhydryl groups that is approximately 1000 times faster than its reaction with amines at pH 7.0 . This selectivity window is maintained within the pH 6.5–7.5 range, where maleimide-thiol conjugation proceeds optimally via Michael addition to form a stable thioether bond . Above pH 7.5, competing amine reactivity and maleimide ring hydrolysis to unreactive maleamic acid become significant . The carboxylic acid terminus can be independently activated with EDC/NHS for subsequent amine coupling, enabling a controlled two-step orthogonal conjugation strategy that cannot be replicated with homobifunctional or single-reactive-group linkers .

maleimide selectivity thiol conjugation bioconjugation efficiency pH optimization

Monodisperse PEG7 Enables Higher DAR Without Aggregation Compared to Hydrophobic SPDB and SMCC Linkers

Branched or multi-arm PEG linkers enable conjugation of hydrophobic payloads such as maytansinoids at higher drug-to-antibody ratios (DAR) than traditional hydrophobic SPDB and SMCC linkers, without triggering aggregation or loss of antigen binding affinity [1]. Conventional non-PEGylated hydrophobic linkers typically limit DAR to 3–4 due to aggregation-driven clearance and loss of target affinity [1]. In contrast, PEG-containing hydrophilic linkers allow a 'doubled payload' approach that can enhance ADC potency disproportionately by 10- to 100-fold in vivo [1]. The monodisperse (discrete, single-MW) nature of Mal-propionylamido-PEG7-acetic acid ensures uniform conjugate structure with a polydispersity index of 1.0, unlike polydisperse PEG mixtures that yield heterogeneous ADC products and complicate regulatory characterization [2].

monodisperse PEG DAR aggregation SMCC linker SPDB linker

PEG7 Chain Length Provides Superior Aqueous Solubility Relative to PEG4 While Maintaining Tighter Conjugate Geometry than PEG12

The hydrophilic PEG spacer in Mal-propionylamido-PEG7-acetic acid increases aqueous solubility of both the free linker and the resulting conjugates . Longer PEG chains generally enhance water solubility, with the solubility enhancement being proportional to the number of ethylene oxide repeat units . PEG7 (7 units) provides significantly greater hydrophilicity than PEG4 (4 units) while avoiding the potential for excessive chain entanglement and conjugate heterogeneity that can occur with PEG12 (12 units) [1]. A study of PEG length in relation to conjugate pharmacology demonstrated a clear relationship between PEG length and clearance, with longer PEG chains resulting in slower clearance up to a threshold of PEG8, beyond which no further benefit was observed [2]. This positions PEG7 near the empirical optimum for balancing solubility and clearance without unnecessary chain length.

PEG solubility linker hydrophilicity conjugate design PEG7 aqueous solubility

Non-Cleavable Thioether Bond Chemistry Provides Defined Intracellular Payload Release Profile Distinct from Cleavable Linkers

Mal-propionylamido-PEG7-acetic acid forms a non-cleavable thioether bond upon maleimide-thiol conjugation . This contrasts with cleavable linker systems (e.g., Val-Cit-PAB, disulfide, hydrazone) that rely on enzymatic cleavage or pH-dependent hydrolysis for payload release. Non-cleavable ADCs require complete lysosomal degradation of the antibody for payload liberation, resulting in a distinct intracellular release mechanism that can provide a wider therapeutic window for certain payload classes . The Mal-amido-PEG8-C2-acid analog (differing by one additional ethylene oxide unit and a C2 alkyl spacer instead of propionylamido) is explicitly described as a non-cleavable ADC linker in patent US2018339985 [1], confirming this linker family's established role in non-cleavable ADC design.

non-cleavable linker ADC stability thioether bond payload release

Optimal Procurement and Application Scenarios for Mal-propionylamido-PEG7-acetic acid


High-DAR Antibody-Drug Conjugate (ADC) Development Where PEG4 Is Insufficient

When developing ADCs targeting low-antigen-density tumors where DAR ≥ 6 is required for sufficient potency, Mal-propionylamido-PEG7-acetic acid provides the necessary hydrophilicity to prevent payload-driven aggregation. The PEG7 spacer has been validated in pendant-type PEG linker studies showing that DAR8-ADCs with PEG8 and PEG12 achieve superior PK profiles compared to PEG4-equipped ADCs, with PEG7 providing the shortest chain length that delivers adequate hydrophilicity [1]. This is particularly relevant for hydrophobic payloads such as auristatins and maytansinoids, where conventional SMCC or SPDB linkers fail at DAR > 4 due to aggregation [2]. The monodisperse nature of the PEG7 chain ensures homogeneous conjugate characterization, a critical requirement for regulatory CMC packages [3].

Site-Specific Protein-Payload Conjugation Requiring Orthogonal Two-Step Chemistry

For conjugation workflows demanding sequential, controlled coupling—first maleimide-thiol to cysteine-engineered antibodies, followed by carboxylic acid-amine coupling to payloads or fluorophores—Mal-propionylamido-PEG7-acetic acid enables true orthogonal bioconjugation. The maleimide group reacts selectively with thiols at pH 6.5–7.5 with a 1000:1 selectivity ratio over amines at pH 7.0 , while the carboxylic acid can be independently activated with EDC/NHS for amine coupling in a subsequent step . This two-step strategy is essential for producing homogeneous ADCs with defined DAR and minimal aggregation, as demonstrated by the 'long' vs. 'short' branched linker study where linker length critically affected cytotoxic potency [4].

Non-Cleavable ADC Linker for Payloads Requiring Lysosomal Antibody Degradation for Release

For ADC programs where the payload (e.g., a charged maytansinoid metabolite) retains activity as a lysine- or cysteine-adduct after complete antibody proteolysis, a non-cleavable maleimide-thioether linker is the design of choice. Mal-propionylamido-PEG7-acetic acid forms a stable thioether bond that resists systemic deconjugation . The Mal-amido-PEG8 analog is explicitly disclosed as a non-cleavable linker in patent US2018339985 [5], and the PEG7 variant provides comparable non-cleavable functionality with one fewer ethylene oxide unit, potentially simplifying conjugate analytics. The non-cleavable mechanism eliminates the risk of premature payload release in circulation, a known liability of cleavable linkers that can lead to off-target toxicity .

PROTAC Linker Construction Requiring Balanced Solubility and Ternary Complex Formation

For proteolysis-targeting chimera (PROTAC) development, the PEG7 spacer in Mal-propionylamido-PEG7-acetic acid provides an empirically optimized length for facilitating ternary complex formation between the target protein, E3 ligase, and the PROTAC molecule. PEG linkers in the PEG4–PEG8 range are the gold standard for PROTAC design, enhancing aqueous solubility and molecular flexibility while enabling better ternary complex formation . The carboxylic acid terminus allows conjugation to amine-functionalized E3 ligase ligands, while the maleimide can be used to attach thiol-containing target-protein recruiters, or vice versa, providing versatile synthetic entry points for PROTAC library construction .

Quote Request

Request a Quote for Mal-propionylamido-PEG7-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.